Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC15284131
Molecular Formula: C19H14ClN3O4
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O4 |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | methyl 2-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H14ClN3O4/c1-27-19(26)14-4-2-3-5-15(14)21-18(25)17-16(24)10-11-23(22-17)13-8-6-12(20)7-9-13/h2-11H,1H3,(H,21,25) |
| Standard InChI Key | SECGTWJEFWVFAP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Introduction
Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a benzoate moiety linked to a carbonyl group, which is further connected to a pyridazinone derivative. The presence of a 4-chlorophenyl group enhances its biological activity and potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multi-step synthetic routes. These steps often require careful control of reaction conditions and purification processes to obtain high yields and purity. The compound's reactivity can be explored through various chemical reactions, including those involving the carbonyl and amino groups.
Biological Activities and Potential Applications
Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate exhibits significant biological activities, although specific details are not widely documented in the available literature. Its structural similarity to other biologically active compounds suggests potential applications in fields such as pharmaceuticals and biomedicine.
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate | Pyridazine ring | Antimicrobial |
| Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Dihydropyridine structure | Anticancer |
| 1-(4-Chlorophenyl)methyl]-5-(4-methylphenyl)-2-oxo-1,2-dihydropyridine | Phenolic substitutions | Anti-inflammatory |
Interaction Studies and Future Research Directions
Interaction studies are crucial for understanding how methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate interacts with biological systems. These studies typically include molecular docking and other in silico methods to predict potential therapeutic targets. Further research is needed to fully explore its biological activities and potential applications.
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